molecular formula C11H9NO4S B8810213 4-[(2,4-Dioxo-1,3-thiazolidin-5-yl)methyl]benzoic acid CAS No. 195603-76-0

4-[(2,4-Dioxo-1,3-thiazolidin-5-yl)methyl]benzoic acid

Cat. No. B8810213
CAS RN: 195603-76-0
M. Wt: 251.26 g/mol
InChI Key: FRBRUKMTQQUPMD-UHFFFAOYSA-N
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Description

AY-30298, also known as stibonic acid, is an antimony oxoacid. It is a compound that contains antimony in its oxidation state.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of AY-30298 typically involves the reaction of antimony trioxide with a suitable oxidizing agent under controlled conditions. The reaction is carried out in an aqueous medium, and the pH is carefully monitored to ensure the formation of the desired product.

Industrial Production Methods: In industrial settings, AY-30298 can be produced using large-scale reactors where antimony trioxide is reacted with hydrogen peroxide or other oxidizing agents. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity. The product is then purified using techniques such as crystallization or filtration.

Chemical Reactions Analysis

Types of Reactions: AY-30298 undergoes various types of chemical reactions, including:

    Oxidation: It can be further oxidized to form higher oxidation state compounds.

    Reduction: It can be reduced to form lower oxidation state compounds.

    Substitution: It can undergo substitution reactions where one or more of its atoms are replaced by other atoms or groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.

Major Products Formed:

    Oxidation: Higher oxidation state antimony compounds.

    Reduction: Lower oxidation state antimony compounds.

    Substitution: Various substituted antimony compounds depending on the reagents used.

Scientific Research Applications

AY-30298 has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in various chemical reactions and as a catalyst in organic synthesis.

    Medicine: Research is being conducted on its potential use in treating certain medical conditions, such as parasitic infections.

    Industry: It is used in the production of flame retardants, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of AY-30298 involves its interaction with molecular targets in biological systems. It can bind to proteins and enzymes, altering their activity and function. The pathways involved include the inhibition of specific enzymes and the disruption of cellular processes. This compound’s ability to interact with biological molecules makes it a valuable tool in research and potential therapeutic applications .

Comparison with Similar Compounds

AY-30298 can be compared with other antimony compounds, such as antimony trioxide and antimony pentoxide. While all these compounds contain antimony, AY-30298 is unique due to its specific oxidation state and chemical properties. It has distinct reactivity patterns and applications that set it apart from other antimony compounds.

Similar Compounds:

  • Antimony trioxide
  • Antimony pentoxide
  • Antimony chloride

Each of these compounds has its own set of properties and applications, but AY-30298’s unique characteristics make it particularly valuable in certain research and industrial contexts .

properties

CAS RN

195603-76-0

Molecular Formula

C11H9NO4S

Molecular Weight

251.26 g/mol

IUPAC Name

4-[(2,4-dioxo-1,3-thiazolidin-5-yl)methyl]benzoic acid

InChI

InChI=1S/C11H9NO4S/c13-9-8(17-11(16)12-9)5-6-1-3-7(4-2-6)10(14)15/h1-4,8H,5H2,(H,14,15)(H,12,13,16)

InChI Key

FRBRUKMTQQUPMD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC2C(=O)NC(=O)S2)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of methyl ester 351 (250 mg, 0.94 mmol) in AcOH (10 ml) was treated with conc. HCl (5 ml) and the reaction mixture was heated at 120° C. for 2 hrs, cooled and evaporated to produce a solid residue which was re-suspended in water and collected by filtration to afford the title compound (98 mg, 41% yield). LRMS: 251.3 (calcd.), 250.1 [M−H]− (found).
Quantity
250 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
41%

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